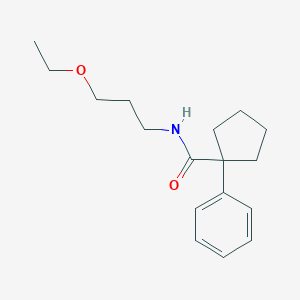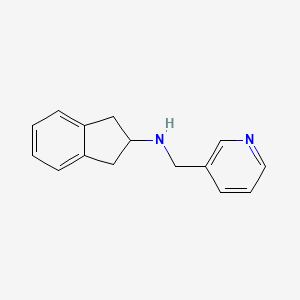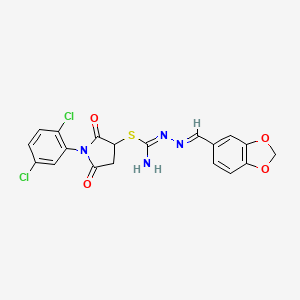
1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
描述
1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a naturally occurring compound found in tea leaves and cocoa beans. It is a xanthine derivative and a bronchodilator drug used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been used for over 80 years and is still widely used today.
作用机制
Theophylline works by inhibiting phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE, 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione increases the levels of cAMP, which leads to the relaxation of smooth muscles in the airways. Theophylline also has other mechanisms of action, including adenosine receptor antagonism and calcium channel modulation.
Biochemical and Physiological Effects:
Theophylline has a wide range of biochemical and physiological effects. It has been shown to increase heart rate, cardiac output, and blood pressure. It also increases diuresis and renal blood flow. Theophylline has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. It also has immunomodulatory effects by modulating T-cell function. Theophylline has been shown to have effects on the central nervous system, including increased alertness and decreased fatigue.
实验室实验的优点和局限性
Theophylline has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying physiological processes. It is also relatively inexpensive and widely available. However, 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione has some limitations for lab experiments. It has a narrow therapeutic window, meaning that the dosage must be carefully controlled to avoid toxicity. It also has a short half-life, meaning that it must be administered frequently to maintain therapeutic levels.
未来方向
There are several future directions for research on 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of new formulations of 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione that can improve its pharmacokinetic properties and reduce its side effects. Another area of research is the identification of new therapeutic uses for 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione, such as its potential use in the treatment of neurodegenerative diseases. Theophylline has also been studied for its potential use as an adjuvant therapy for cancer treatment. Finally, research on 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione can also contribute to our understanding of the underlying physiological processes involved in respiratory diseases and other physiological processes.
Conclusion:
In summary, 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione is a widely used bronchodilator drug that has been extensively studied for its therapeutic effects on respiratory diseases such as asthma and COPD. It has a well-established mechanism of action and a wide range of biochemical and physiological effects. Theophylline has several advantages for lab experiments, but also has some limitations. Future research on 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione can contribute to our understanding of respiratory diseases and other physiological processes, and can lead to the development of new therapeutic uses for 1,3-dimethyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione.
科学研究应用
Theophylline has been extensively studied for its therapeutic effects on respiratory diseases such as asthma and COPD. It works by relaxing the smooth muscles in the airways, which allows for easier breathing. Theophylline has also been studied for its effects on other physiological processes such as cardiovascular function, renal function, and central nervous system function. It has been shown to have anti-inflammatory and immunomodulatory effects as well.
属性
IUPAC Name |
1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-8-5-4-6-18(7-8)12-14-9-10(15-12)16(2)13(20)17(3)11(9)19/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSADGNHRYVKPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-(3-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4750012.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4750016.png)
![2-{[4-cyclohexyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4750025.png)
![1-{4-[(4-butoxyphenoxy)methyl]phenyl}ethanone](/img/structure/B4750029.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B4750038.png)

![N-(5-bromo-2-pyridinyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4750049.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4750057.png)


![8-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4750095.png)
![ethyl 2-[(2-cyano-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4750105.png)
![N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4750112.png)